N,n-bis(2-chloroprop-2-enyl)benzohydrazide
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Overview
Description
N,n-bis(2-chloroprop-2-enyl)benzohydrazide is a chemical compound with the molecular formula C13H14Cl2N2O It is known for its unique structure, which includes two chloroprop-2-enyl groups attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,n-bis(2-chloroprop-2-enyl)benzohydrazide typically involves the reaction of benzohydrazide with 2-chloroprop-2-enyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N,n-bis(2-chloroprop-2-enyl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloroprop-2-enyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N,n-bis(2-chloroprop-2-enyl)benzohydrazide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,n-bis(2-chloroprop-2-enyl)benzohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N,n-bis(2-chloroprop-2-enyl)benzohydrazide: Unique due to its specific substitution pattern and reactivity.
2-Chlorobenzoic acid hydrazide: Similar core structure but lacks the chloroprop-2-enyl groups.
N,n-bis(2-chloroprop-2-enyl)benzamide: Similar substitution pattern but different functional group (amide instead of hydrazide).
Properties
CAS No. |
7696-77-7 |
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Molecular Formula |
C13H14Cl2N2O |
Molecular Weight |
285.17 g/mol |
IUPAC Name |
N',N'-bis(2-chloroprop-2-enyl)benzohydrazide |
InChI |
InChI=1S/C13H14Cl2N2O/c1-10(14)8-17(9-11(2)15)16-13(18)12-6-4-3-5-7-12/h3-7H,1-2,8-9H2,(H,16,18) |
InChI Key |
ISMSORBXYWFXOG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CN(CC(=C)Cl)NC(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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